Menadione-d8
Description
Overview of 2-Methyl-1,4-naphthoquinone (Menadione/Vitamin K3) as a Fundamental Naphthoquinone Scaffold
2-Methyl-1,4-naphthoquinone, commonly known as menadione (B1676200) or vitamin K3, serves as a foundational structure for various vitamin K compounds. nih.govajrconline.org It is a synthetic naphthoquinone, meaning it is not found in nature, and is a precursor for the synthesis of vitamins K1 and K2. beilstein-journals.org The core structure of menadione is a 1,4-naphthoquinone (B94277) ring with a methyl group at the second position. ajrconline.org This basic framework is shared by all K vitamins, which are crucial for processes like blood coagulation and bone metabolism. nih.govbeilstein-journals.org
Naphthoquinones, as a class of compounds, are recognized for their diverse biological activities and are present in many natural and synthetic products. beilstein-journals.orgresearchgate.net The 1,4-naphthoquinone structure of menadione is readily incorporated and recognized by various biological systems, making it a valuable model for developing new bioactive compounds. beilstein-journals.org Menadione itself has been studied for a range of biological effects, including potential anticancer and radiosensitizing properties. medchemexpress.comnih.gov
Significance of Deuterated Analogs in Mechanistic and Analytical Investigations
Role of Isotope Labeling in Chemical and Biological Systems Research
Isotope labeling is a powerful technique used to trace the path of an isotope through a chemical reaction, metabolic pathway, or biological system. wikipedia.org By replacing one or more atoms in a molecule with their isotope, researchers can track the movement and transformation of specific atoms. numberanalytics.com This method provides detailed insights into reaction mechanisms, metabolic fluxes, and the structure of complex biomolecules. wikipedia.orgbohrium.com
Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are commonly used for this purpose. symeres.com They can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between isotopes based on mass or magnetic properties. wikipedia.org This allows for the precise determination of how a starting material is converted into a final product. bohrium.com
Specific Advantages of Deuteration (d8) for Advanced Research Applications
Deuteration, the replacement of hydrogen with its heavier, stable isotope deuterium, offers several distinct advantages in scientific research. wikipedia.org One of the most significant is the kinetic isotope effect, where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to slower metabolic rates. wikipedia.orgacs.org This property is particularly useful in drug development to enhance pharmacokinetic profiles. wikipedia.org
In analytical chemistry, deuterated compounds like 2-Methyl-1,4-naphthoquinone-d8 serve as excellent internal standards for quantitative analysis, especially in mass spectrometry. chemicalbook.comchemicalbook.comresearchgate.net The mass difference between the deuterated and non-deuterated versions allows for clear differentiation in a mass spectrometer, enabling accurate quantification of the target analyte in complex samples. vulcanchem.com The d8-labeling of 2-Methyl-1,4-naphthoquinone provides a significant mass shift of 8 atomic mass units, making it an ideal internal standard that does not interfere with the measurement of the natural compound. vulcanchem.com
Scope and Objectives of Research on 2-Methyl-1,4-naphthoquinone-d8
The primary application of 2-Methyl-1,4-naphthoquinone-d8 is as an internal standard for the precise quantification of its non-deuterated counterpart, menadione (vitamin K3), in various matrices. chemicalbook.comchemicalbook.com This is crucial in studies involving dietary supplements, fortified foods, and complex biological samples where accurate measurement is essential. chemicalbook.com
Furthermore, its use extends to environmental analysis, where it can act as a laboratory surrogate to monitor the efficiency of analytical methods for detecting oxygenated polycyclic aromatic hydrocarbons (OPAHs). vulcanchem.com The deuterated compound helps to correct for variations in the extraction, cleanup, and analysis processes, ensuring the reliability of the quantitative data. vulcanchem.com The specific deuteration pattern, with a fully deuterated methyl group and five deuterium atoms on the aromatic ring, is a result of a controlled synthetic process designed to create a stable and effective analytical tool. vulcanchem.com
Physicochemical Properties of 2-Methyl-1,4-naphthoquinone-d8
| Property | Value |
| CAS Number | 478171-80-1 |
| Molecular Formula | C₁₁²H₈O₂ |
| Molecular Weight | 180.23 g/mol |
| Exact Mass | 180.102643461 Da |
| Physical State | Solid |
| Melting Point | 105-107 °C |
| Purity | ≥98 atom % D, min 98% Chemical Purity |
| Storage Conditions | Room Temperature, preferably cool and dark |
Table compiled from sources. chemicalbook.comvulcanchem.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,5,6,7,8-pentadeuterio-3-(trideuteriomethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3/i1D3,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVAVZPDRWSRRC-JGUCLWPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90703033 | |
| Record name | Menadione-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478171-80-1 | |
| Record name | 3-(Methyl-d3)-1,4-naphthalenedione-2,5,6,7,8-d5 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478171-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menadione-d8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90703033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Menadione-d8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Isotopic Incorporation for 2 Methyl 1,4 Naphthoquinone D8
Chemical Synthesis Routes for 2-Methyl-1,4-naphthoquinone and its Precursors
The synthesis of 2-Methyl-1,4-naphthoquinone can be achieved through several routes, primarily involving the construction of the naphthoquinone core followed by methylation, or the direct oxidation of a methylated naphthalene (B1677914) precursor. beilstein-journals.orggoogle.com
Oxidation Reactions in Naphthoquinone Formation
Oxidation is a fundamental strategy for the formation of the 1,4-naphthoquinone (B94277) core. A primary industrial method involves the catalytic gas-phase oxidation of naphthalene using molecular oxygen over a vanadium oxide catalyst. wikipedia.orggoogle.com This process, however, can also lead to byproducts like phthalic anhydride (B1165640) and carbon dioxide. google.com
Laboratory-scale syntheses offer more varied approaches. Naphthalene and its derivatives can be oxidized using a range of reagents. wikipedia.org For instance, chromium trioxide has been traditionally used for the oxidation of naphthalene. wikipedia.org Another method involves the oxidation of 1-naphthylamine (B1663977) with hydrogen peroxide in an acetic acid medium. ciac.jl.cn The yield of this reaction is sensitive to conditions such as temperature, reaction time, and the concentrations of the oxidant and acid. ciac.jl.cn
A greener approach utilizes hydrogen peroxide as the oxidant for 2-methyl-1-naphthol (B1210624) in the presence of a solvent and a sulfuric acid catalyst, which avoids the use of heavy metals. google.com Furthermore, processes have been developed that use hydrogen peroxide in a saturated aliphatic monohydric carboxylic acid and its anhydride, with sulfuric acid as a catalyst, to oxidize 2-methylnaphthalene (B46627) directly. scispace.com Continuous flow synthesis methods have also been developed to improve efficiency and safety, for example, by reacting 2-methylnaphthalene with sodium dichromate and sulfuric acid in an integrated reactor. patsnap.com
| Starting Material | Oxidizing Agent/Catalyst | Key Features | Reference |
|---|---|---|---|
| Naphthalene | O₂ / Vanadium oxide | Industrial scale, gas-phase reaction. | wikipedia.orggoogle.com |
| Naphthalene | Chromium trioxide | Inexpensive laboratory method. | wikipedia.org |
| 1-Naphthylamine | H₂O₂ / Acetic acid, H₂SO₄ | Yield sensitive to reaction conditions. | ciac.jl.cn |
| 2-Methyl-1-naphthol | H₂O₂ / H₂SO₄ | Green chemistry approach, avoids heavy metals. | google.com |
| 2-Methylnaphthalene | Sodium dichromate / H₂SO₄ | Continuous flow process for improved efficiency. | patsnap.com |
Diene Synthesis Approaches for Naphthoquinone Core
The Diels-Alder reaction provides a powerful method for constructing the bicyclic system of the naphthoquinone core. rsc.orgnih.gov This pericyclic reaction involves the cycloaddition of a conjugated diene to a dienophile, in this case, a suitably substituted benzoquinone, to form a cyclohexene (B86901) ring which can then be oxidized to the aromatic naphthoquinone system.
One innovative approach utilizes a laccase enzyme to generate para-quinones in situ from their corresponding 1,4-hydroquinones in an aqueous medium. rsc.org These in situ generated quinones then undergo a Diels-Alder reaction with a diene, followed by further oxidation to yield the 1,4-naphthoquinone. rsc.org This enzymatic method represents a green chemistry approach, avoiding the need for organic solvents and hazardous heavy metal reagents. rsc.org For example, the synthesis of 1,4-dimethyl-9,10-anthraquinone has been studied using the reaction of 1,4-naphthoquinone and 2,4-hexadiene (B1165886) in the presence of a bifunctional heteropoly acid catalyst. researchgate.net
Another strategy involves the reaction of a furan (B31954) derivative, acting as the diene, with a dienophile like 2-iodophenyltrifluoromethanesulfonate in the presence of n-butyllithium to form menadione (B1676200). beilstein-journals.org The versatility of the Diels-Alder reaction allows for the synthesis of a wide range of functionalized naphthoquinones by varying the substituents on both the diene and the dienophile. royalsocietypublishing.org
Methylation Strategies for 2-Methyl-1,4-naphthoquinone Derivatives
The introduction of the methyl group at the 2-position of the 1,4-naphthoquinone scaffold is a key step in the synthesis of menadione. beilstein-journals.org Due to the electron-deficient nature of the quinone ring, it is susceptible to reaction with nucleophilic radicals. beilstein-journals.org
One of the most common methods for alkylation is the Kochi-Anderson (or Jacobsen-Torssell) method. beilstein-journals.org This involves the oxidative decarboxylation of a carboxylic acid, such as acetic acid, in the presence of silver(I) nitrate (B79036) and a persulfate salt like ammonium (B1175870) persulfate. beilstein-journals.org The reaction of 1,4-naphthoquinone with acetic acid under these conditions yields menadione. beilstein-journals.org
Other radical methylation methods have also been explored. These include using methyl radicals generated from the decomposition of tert-butyl hydroperoxide or hydrogen peroxide. beilstein-journals.org For instance, the reaction with tert-butyl hydroperoxide and Fe(OAc)₂OH can produce menadione, although it may be accompanied by the formation of 2,3-dimethyl-1,4-naphthoquinone. beilstein-journals.org Another approach involves the rhodium-catalyzed reaction of 1,4-naphthoquinone with methylboronic acid. beilstein-journals.org
| Method | Reagents | Key Features | Reference |
|---|---|---|---|
| Kochi-Anderson (Jacobsen-Torssell) | Acetic acid, AgNO₃, (NH₄)₂S₂O₈ | Classic radical methylation via oxidative decarboxylation. | beilstein-journals.org |
| Peroxide-based Radical Methylation | tert-butyl hydroperoxide / Fe(OAc)₂OH or H₂O₂ / DMSO | Generates methyl radicals for addition to the quinone ring. | beilstein-journals.org |
| Rhodium-catalyzed Methylation | Methylboronic acid, [Cp*RhCl₂]₂ | Transition-metal catalyzed cross-coupling approach. | beilstein-journals.org |
Strategies for Deuterium (B1214612) Incorporation into 2-Methyl-1,4-naphthoquinone-d8
The synthesis of 2-Methyl-1,4-naphthoquinone-d8 involves the introduction of eight deuterium atoms into the molecule. This is typically achieved by using deuterated starting materials or through hydrogen-deuterium exchange reactions.
Deuterated Precursor Utilization
A common and effective strategy for synthesizing isotopically labeled compounds is to start with deuterated precursors. snnu.edu.cn For 2-Methyl-1,4-naphthoquinone-d8, this could involve using deuterated naphthalene or deuterated methyl sources. vulcanchem.com The synthesis would then follow one of the established routes for the non-labeled compound.
For example, starting with fully deuterated naphthalene (naphthalene-d8), oxidation would yield 1,4-naphthoquinone-d6. medchemexpress.com Subsequent methylation using a deuterated methyl source (e.g., deuterated acetic acid in a Kochi-Anderson reaction or a deuterated methyl Grignard reagent) would be required to introduce the final two deuterium atoms onto the methyl group. However, a more direct approach would be to start with 2-methylnaphthalene that has been fully deuterated on the aromatic ring and the methyl group. Oxidation of this precursor would directly yield 2-Methyl-1,4-naphthoquinone-d8.
The synthesis of deuterated precursors themselves can be achieved through various methods, such as hydrogen isotope exchange (HIE) reactions on the parent non-labeled compound. snnu.edu.cnansto.gov.au Aromatic compounds can be deuterated using strong deuterated acids like D₂SO₄ in D₂O, which facilitates the exchange of aromatic protons for deuterons. youtube.com
Mechanistic Considerations for d8 Labeling Purity and Specificity
Achieving high isotopic purity and specificity in the d8 labeling of 2-Methyl-1,4-naphthoquinone is crucial for its applications. The choice of deuteration method significantly impacts these parameters.
Late-stage hydrogen isotope exchange (HIE) is a powerful technique for introducing deuterium into a molecule. acs.org Transition metal catalysts, particularly those based on iridium, are highly effective for directing HIE on aromatic rings. acs.org The mechanism often involves the activation of a C-H bond by the metal center. acs.org However, achieving complete and specific deuteration at all seven positions on the naphthoquinone ring and the methyl group in a single step on the final product can be challenging and may lead to a distribution of isotopologues. nih.gov
Therefore, a building-block approach, using pre-deuterated precursors, often provides better control over the isotopic purity and the specific location of the labels. ansto.gov.au For instance, synthesizing naphthalene-d8 (B43038) and then converting it to 2-methylnaphthalene-d7 before the final oxidation would ensure the deuterium atoms are located on the aromatic rings. The methyl group can be deuterated separately.
The purity of the final deuterated compound is typically assessed using techniques like mass spectrometry (MS) to determine the isotopic distribution and Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ²H NMR) to confirm the positions of the deuterium atoms. ansto.gov.au The stability of the deuterium labels is also a key consideration, as C-D bonds are stronger than C-H bonds, which can affect the compound's metabolic profile—a phenomenon known as the kinetic isotope effect. assumption.edu
Purification and Isolation Techniques for Labeled Naphthoquinones
The purification and isolation of isotopically labeled naphthoquinones, such as 2-Methyl-1,4-naphthoquinone-d8, are critical steps to ensure the accuracy and reliability of the research in which they are employed. These processes remove impurities, including unlabeled counterparts and by-products from the synthesis. The methods chosen depend on the source matrix and the specific compound. numberanalytics.com A combination of extraction and chromatographic techniques is typically employed. numberanalytics.comhebmu.edu.cn
Initial sample cleanup often involves liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to separate the quinones from complex biological or reaction mixtures. hebmu.edu.cn For instance, lipids, including naphthoquinones, can be extracted from cell cultures using solvent systems like hexane (B92381)/diethyl ether. semanticscholar.org
Following initial extraction, chromatographic methods are the primary means of purification. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis and purification of quinones. hebmu.edu.cn The use of specialized columns, such as C30 columns, coupled with post-column reduction and fluorescence detection has been effective for measuring menadione in biological samples. researchgate.net For preparative purposes, column chromatography is a common choice. Fungal metabolites, including various naphthoquinones, have been successfully isolated using silica (B1680970) gel columns (e.g., SilicAR CC-4 or Kieselgel 60) with solvent gradients like n-hexane-ethyl acetate. tandfonline.com This can be followed by further purification steps such as preparative thin-layer chromatography (TLC) to isolate individual compounds. tandfonline.comlipidbank.jp
The table below summarizes the common techniques used for the purification and isolation of naphthoquinones.
Table 1: Purification and Isolation Techniques for Naphthoquinones
| Technique | Description | Application Examples | Reference(s) |
|---|---|---|---|
| Solvent Extraction | Utilizes solvents like ethanol (B145695), dichloromethane, or hexane to extract naphthoquinones from a source material. numberanalytics.com | Extraction from fungal cultures, plant material, or biological tissues. numberanalytics.comtandfonline.com | numberanalytics.comtandfonline.com |
| Solid-Phase Extraction (SPE) | A sample cleanup method where compounds in a liquid or gas phase are separated from other components according to their physical and chemical properties. | Pre-analysis cleanup of biological samples like plasma or urine. hebmu.edu.cn | hebmu.edu.cn |
| Column Chromatography | A method used to purify individual chemical compounds from mixtures. Silica gel is a common stationary phase. | Isolation of naphthoquinones from crude reaction mixtures or natural product extracts. tandfonline.comlipidbank.jp | tandfonline.comlipidbank.jp |
| High-Performance Liquid Chromatography (HPLC) | A technique to separate, identify, and quantify each component in a mixture. It is highly versatile and can be used for both analytical and preparative work. | Quantification of vitamin K forms in plasma, serum, and food; purification of synthetic derivatives. hebmu.edu.cnresearchgate.net | hebmu.edu.cnresearchgate.net |
| Thin-Layer Chromatography (TLC) | A chromatography technique used to separate non-volatile mixtures. Often used for monitoring reactions or as a final purification step. | Further purification of fractions obtained from column chromatography. tandfonline.comlipidbank.jp | tandfonline.comlipidbank.jp |
| Crystallization | A process where a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. Used as a final step to obtain high-purity compounds. | Obtaining pure, crystalline naphthoquinones from a concentrated solution after chromatography. numberanalytics.com | numberanalytics.com |
Derivatization and Modification of 2-Methyl-1,4-naphthoquinone-d8 for Specialized Research Probes
2-Methyl-1,4-naphthoquinone-d8 is frequently used as an internal standard for the quantification of its unlabeled form, Vitamin K3, in various matrices, including dietary supplements and complex biological samples. chemicalbook.comsigmaaldrich.cnsigmaaldrich.com Its utility in mass spectrometry is enhanced by its mass shift relative to the natural compound, allowing for precise quantification via stable isotope dilution techniques. researchgate.net
Beyond its role as an internal standard, the 2-methyl-1,4-naphthoquinone scaffold can be chemically modified to create specialized research probes. These derivatizations are designed to study specific biological processes or to improve analytical detection.
One significant area of modification involves creating substrates and inhibitors for enzymes. A series of peptides containing an N-terminal 2-methyl-1,4-naphthoquinone group has been synthesized to serve as potential substrates or inhibitors for the vitamin K-dependent carboxylase, an essential enzyme in blood coagulation and bone metabolism. nih.gov For example, the compound γ-2-(methyl-1,4-naphthoquinonyl-3)butyryl-Glu-Glu-Leu-OMe was found to be a good substrate for this carboxylase. nih.gov At higher concentrations, this derivative acts as a potent inhibitor of the carboxylation reaction. nih.gov The principles of these syntheses can be applied to the d8-labeled variant to create isotopically labeled probes for detailed mechanistic and kinetic studies of the enzyme.
Another form of derivatization aims to enhance analytical sensitivity. Menadione is challenging to ionize in its native form, which limits its detection by mass spectrometry in positive ion mode. researchgate.net To overcome this, it can be derivatized with reagents like cysteamine (B1669678) or 3-mercaptopropionic acid via a Michael addition reaction. researchgate.net This modification introduces a functional group that is easily ionized, significantly improving detection limits in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses. researchgate.net The use of 2-Methyl-1,4-naphthoquinone-d8 in parallel with this derivatization strategy allows for highly sensitive and accurate quantification. researchgate.net
Furthermore, menadione itself is used as a chemical probe in cellular studies to induce the production of intracellular reactive oxygen species (ROS), such as superoxide (B77818), to investigate oxidative stress pathways. nih.govpnas.org The availability of its deuterated analog allows for precise tracing of its metabolic fate during these experiments.
The table below details the applications stemming from the derivatization and modification of the 2-methyl-1,4-naphthoquinone structure.
Table 2: Applications of Derivatized and Modified 2-Methyl-1,4-naphthoquinone
| Modification / Derivatization | Application | Purpose | Reference(s) |
|---|---|---|---|
| Isotopic Labeling (d8) | Internal Standard | Accurate quantification of Vitamin K3 in biological and food matrices using mass spectrometry. chemicalbook.comsigmaaldrich.cnsigmaaldrich.com | chemicalbook.comsigmaaldrich.cnsigmaaldrich.com |
| Peptide Conjugation | Enzyme Substrate/Inhibitor | To study the kinetics and inhibition of vitamin K-dependent carboxylase. nih.gov | nih.gov |
| Side-Chain Modification | Modulating Bioactivity | Synthesis of analogues with varying side-chain lengths to investigate structure-activity relationships and develop compounds with enhanced biological effects. nih.gov | nih.gov |
| Cysteamine Derivatization | Enhanced MS Detection | To improve ionization efficiency and achieve sensitive quantification of menadione in plasma and urine via LC-MS/MS. researchgate.net | researchgate.net |
| Use as a Redox Cycler | ROS Generation Probe | Induction of oxidative stress in cellular models to study the mechanisms of ROS production and cellular antioxidant responses. nih.govpnas.org | nih.govpnas.org |
Advanced Analytical Characterization of 2 Methyl 1,4 Naphthoquinone D8
High-Resolution Mass Spectrometry (HRMS) for Isotopic Purity and Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for verifying the molecular formula and assessing the isotopic purity of 2-Methyl-1,4-naphthoquinone-d8. This technique provides highly accurate mass measurements, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For 2-Methyl-1,4-naphthoquinone-d8, with a molecular weight of 180.23, HRMS confirms the incorporation of eight deuterium (B1214612) atoms, distinguishing it from its unlabeled counterpart (C₁₁H₈O₂) and other potential impurities. cromlab-instruments.eskanto.co.jp
Applications of LC-MS/MS and GC-MS in Deuterated Compound Analysis
Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful methods for the analysis of deuterated compounds like 2-Methyl-1,4-naphthoquinone-d8. nih.gov
In GC-MS analysis , the compound is typically separated on a capillary column, such as a DB5-MS, before being ionized by electron ionization (EI). nih.gov The resulting mass spectrum reveals characteristic fragment ions. For 2-Methyl-1,4-naphthoquinone-d8, key ions can be monitored for identification and quantification. nih.gov
LC-MS/MS offers an alternative, particularly when coupled with atmospheric pressure chemical ionization (APCI). nih.gov This method is suitable for analyzing the compound in various solvents. The optimization of fragmentor voltages is crucial for maximizing the signal response for the target ions. nih.gov
A comparative study developed and validated both LC-APCI/MS and GC-EI/MS methods for the quantitation of 24 oxygenated polycyclic aromatic hydrocarbons (OPAHs), including 2-Methyl-1,4-naphthoquinone-d8. nih.gov The study highlighted the importance of optimizing parameters such as inlet temperatures and liners for GC-MS and fragmentor voltages for LC-MS to achieve high sensitivity and accuracy. nih.gov
Quantitative Analysis Using 2-Methyl-1,4-naphthoquinone-d8 as an Internal Standard
Due to its similar chemical and physical properties to the non-deuterated form, 2-Methyl-1,4-naphthoquinone-d8 is an excellent internal standard for the quantitative analysis of Vitamin K3 and related compounds in various samples. Its distinct mass-to-charge ratio allows it to be easily distinguished from the analyte of interest in the mass spectrometer, correcting for variations in sample preparation and instrument response.
In a study analyzing OPAHs, 2-Methyl-1,4-naphthoquinone-d8 was used as part of a suite of deuterated standards to ensure accurate quantification in environmental matrices. nih.gov The use of such standards is critical for achieving reliable results in complex samples where matrix effects can be significant. amazonaws.com
Below is a table summarizing the mass spectrometric parameters for 2-Methyl-1,4-naphthoquinone-d8 from a specific study. nih.gov
Table 1: GC-MS and LC-MS Parameters for 2-Methyl-1,4-naphthoquinone-d8
| Parameter | GC-EI/MS | LC-APCI/MS |
|---|---|---|
| Parent Ion (m/z) | 180 | 180 |
| Quantitation Ion (m/z) | 152 | 152 |
| Qualification Ion (m/z) | 122 | - |
| Fragmentor Voltage (V) | - | 480 |
| Limit of Detection (ng/mL) | 0.42 | 4.7 |
| Limit of Quantitation (ng/mL) | 2.1 | 5.0 |
Data sourced from a 2013 analytical investigation of oxygenated-PAHs. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural characterization of 2-Methyl-1,4-naphthoquinone-d8, providing detailed information about the location and environment of the deuterium and any residual protons.
Deuterium NMR (²H NMR) for Site-Specific Labeling Analysis
Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) in Structure Elucidation
In the ¹H NMR spectrum of 2-Methyl-1,4-naphthoquinone-d8, the signals corresponding to the aromatic and methyl protons would be absent or significantly reduced to small residual peaks, confirming a high degree of deuteration. The presence of any significant proton signals would indicate incomplete deuteration. The use of deuterated solvents is standard in NMR to avoid solvent interference. studymind.co.uksavemyexams.com
The ¹³C NMR spectrum provides information about the carbon framework. The carbon signals in a deuterated compound like this are often split into multiplets due to coupling with deuterium (¹³C-D coupling), which has a spin quantum number of 1. pitt.edu This coupling can provide further confirmation of the deuteration sites. For example, a CD₃ group would appear as a septet in the ¹³C NMR spectrum.
While specific NMR data for 2-Methyl-1,4-naphthoquinone-d8 was not found in the search results, the general principles of NMR spectroscopy of deuterated compounds apply. msu.edu
Solvent and Temperature Effects on NMR Spectra of Deuterated Compounds
The choice of solvent and the temperature at which the NMR spectrum is acquired can have a significant impact on the chemical shifts. msu.eduresearchgate.net Different deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆) can induce changes in the chemical shifts of residual protons due to varying solvent-solute interactions. msu.eduresearchgate.net For instance, aromatic solvents like benzene-d₆ can cause notable shifts due to their magnetic anisotropy. msu.edu
Temperature can also affect the NMR spectrum, particularly for molecules that can undergo conformational changes or have temperature-dependent interactions with the solvent. researchgate.net In deuterated compounds, temperature changes can influence the relaxation times of the nuclei and potentially the observed line shapes. pitt.eduresearchgate.net For example, the chemical shift of water residue in an NMR solvent is known to be temperature-dependent. pitt.edu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding of 2-Methyl-1,4-naphthoquinone-d8. These methods are instrumental in identifying functional groups and elucidating the vibrational modes of the molecule. For the non-deuterated analogue, 2-Methyl-1,4-naphthoquinone (2MNQ), extensive studies have been conducted, forming a basis for understanding its deuterated counterpart. researchgate.netresearcher.life
In the IR spectrum of 2MNQ, the antisymmetric stretching vibration of the two carbonyl (C=O) groups is a prominent feature, appearing as an intense band around 1666 cm⁻¹ in a tetrahydrofuran (B95107) (THF) solvent. osti.gov The presence of a methyl group introduces specific vibrational modes. For instance, the symmetric bending of the CH₃ group is observed at 1350 cm⁻¹, with in-plane bending modes appearing at 1435 cm⁻¹. researchgate.net Asymmetric and symmetric stretching vibrations of the CH₃ group are found in the ranges of 3010-2970 cm⁻¹ and 2990-2940 cm⁻¹, respectively. researchgate.net
Raman spectroscopy offers complementary information. For 2MNQ, time-resolved resonance Raman spectroscopy has been employed to study its radical anion, revealing significant coupling between the carbonyl and C=C stretching frequencies. acs.orgacs.org This technique has been crucial in assigning specific vibrational frequencies and understanding the influence of the asymmetrical methyl substitution on the molecule's electronic structure and reactivity. acs.orgacs.org
Theoretical calculations using Density Functional Theory (DFT) have been widely used to predict and assign the vibrational frequencies of 2MNQ. researchgate.netresearcher.lifejocpr.com These computational studies generally show good agreement with experimental data, although a systematic overestimation of vibrational modes is often observed due to the absence of anharmonic effects in the theoretical models. researchgate.net For 2-Methyl-1,4-naphthoquinone-d8, the substitution of hydrogen with deuterium in the methyl group and on the aromatic ring would lead to predictable shifts in the vibrational frequencies of the C-D bonds to lower wavenumbers compared to the C-H bonds, providing a clear spectral signature for the deuterated compound.
Table 1: Key Vibrational Frequencies for 2-Methyl-1,4-naphthoquinone
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| C=O Antisymmetric Stretch | 1666 | - | osti.gov |
| CH₃ Symmetric Bending | 1350 | - | researchgate.net |
| CH₃ In-plane Bending | 1435 | - | researchgate.net |
| CH₃ Asymmetric Stretching | 3010-2970 | - | researchgate.net |
| CH₃ Symmetric Stretching | 2990-2940 | - | researchgate.net |
| In-plane CH₃ Stretching | 3016 | 2998 | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties
UV-Vis spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For 2-Methyl-1,4-naphthoquinone and its derivatives, UV-Vis spectra provide information about the π-π* and n-π* electronic transitions.
The UV-Vis absorption spectrum of 2-Methyl-1,4-naphthoquinone in ethanol (B145695) exhibits a strong absorption peak at 251 nm, with a molar absorption coefficient (ε) of 18,200 M⁻¹cm⁻¹. photochemcad.com Naphthoquinones with ketone groups at positions 1 and 4 typically show a characteristic maximum absorption at around 250 nm. researchgate.net Another characteristic absorption maximum for the 1,4-naphthoquinone (B94277) moiety is reported at approximately 330 nm. researchgate.net The vapor absorption spectrum of 2-Methyl-1,4-naphthoquinone has been investigated in the region of 4900–3800 Å (490–380 nm). oup.com
For 2-Methyl-1,4-naphthoquinone-d8, the electronic absorption properties are expected to be very similar to its non-deuterated counterpart, as deuteration typically has a minimal effect on the electronic energy levels of a molecule. The primary utility of the deuterated standard in UV-Vis spectroscopy would be in quantitative analysis, where its distinct mass can be used for isotopic dilution mass spectrometry coupled with UV-Vis detection.
Table 2: Electronic Absorption Data for 2-Methyl-1,4-naphthoquinone
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
|---|---|---|---|
| Ethanol | 251 | 18,200 | photochemcad.com |
X-ray Crystallography and Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The crystal structure of 2-Methyl-1,4-naphthoquinone (menadione) has been solved using X-ray powder diffraction data. rsc.org The structure was determined through simulated annealing and restrained Rietveld refinement. rsc.org
The crystal structure reveals that the molecules form chains in a head-to-tail arrangement. rsc.org Further refinement using neutron diffraction data confirmed the molecular packing and provided detailed insight into the orientation of the methyl group. rsc.org This allowed for the proposal of an extensive C–H⋯O hydrogen bonding network within the crystal lattice. rsc.org Theoretical calculations using DFT have also been employed to optimize the molecular geometry of 2MNQ, and the results have been validated against experimental X-ray diffraction data. researcher.lifejocpr.com
Table 3: Crystallographic Data for 2-Methyl-1,4-naphthoquinone
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 3.7617(3) | researchgate.net |
| b (Å) | 12.9267(10) | researchgate.net |
| c (Å) | 23.4609(17) | researchgate.net |
| β (°) | 92.337(3) | researchgate.net |
| V (ų) | 1139.87(15) | researchgate.net |
Chromatographic Method Development for High-Purity Assessment and Research Applications
High-Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 2-Methyl-1,4-naphthoquinone and its derivatives. Various HPLC methods have been developed for its analysis in different matrices. nih.govnih.gov
Reversed-phase HPLC is commonly employed, utilizing a C18 column as the stationary phase. researchgate.net For instance, a method for the analysis of plumbagin (B1678898), a structurally similar naphthoquinone, used a mobile phase consisting of an isocratic mixture of 0.1% trifluoroacetic acid in water and methanol (B129727) (20:80 v/v) with a flow rate of 1 mL/min. researchgate.net For the analysis of aliphatic thiols using menadione (B1676200) as a derivatizing agent, a Synergi MAX-RP column was used with a mobile phase of methanol and triethylammonium (B8662869) phosphate (B84403) buffer (pH 3; 0.05 mol L⁻¹) in a 70:30 (v/v) ratio at a flow rate of 0.4 mL/min. nih.gov Detection is typically performed using a UV-diode array detector, with the wavelength set to a maximum absorbance of the analyte, such as 260 nm or 254 nm. nih.govresearchgate.net
The purity of commercial 2-Methyl-1,4-naphthoquinone is often assessed by HPLC, with specifications typically requiring a purity of ≥97.5% or ≥98.0%. thermofisher.comavantorsciences.com The development of HPLC methods is crucial for quality control and for research applications that require accurate quantification.
Validation of Analytical Methods with Deuterated Standards
The use of deuterated internal standards is a critical component of robust analytical method validation, particularly for complex matrices. nih.govlcms.cz Deuterated analogues, such as 2-Methyl-1,4-naphthoquinone-d8, serve as ideal internal standards because they have nearly identical chemical and physical properties to their non-deuterated counterparts, including retention time in chromatography. lcms.cz However, they are distinguishable by mass spectrometry.
The validation of an analytical method using a deuterated internal standard involves assessing parameters such as linearity, sensitivity (limit of detection and quantification), accuracy, precision (intra-day and inter-day), selectivity, and ruggedness. nih.govresearchgate.net For example, in the HPLC analysis of N-acetylcysteine using menadione, the method was validated for these parameters and showed good linearity, a low limit of detection (0.019 μg g⁻¹), and high precision (RSD ≤0.81%). nih.gov
The use of deuterated standards helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and reliable quantitative results. lcms.cz This is particularly important in fields like environmental analysis and biomedical research, where sample matrices can be highly complex. nih.govresearchgate.net The development and validation of analytical methods using deuterated standards are essential for ensuring the quality and reliability of research findings. science.gov
Table 4: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 2-Methyl-1,4-naphthoquinone | 2MNQ, Menadione, Vitamin K₃ |
| 2-Methyl-1,4-naphthoquinone-d8 | - |
| 1,4-naphthoquinone | NQ |
| N-acetylcysteine | NAC |
| Plumbagin | 5-hydroxy-2-methyl-1,4-naphthoquinone |
| Tetrahydrofuran | THF |
Biochemical and Mechanistic Investigations Involving 2 Methyl 1,4 Naphthoquinone D8
Enzymatic and Metabolic Transformation Pathways in Research Models
Stable isotope technology, utilizing compounds like 2-Methyl-1,4-naphthoquinone-d8, has been pivotal in elucidating the metabolic fate of vitamin K. apexbt.com These studies have confirmed that mammals can convert various dietary forms of vitamin K into menaquinone-4 (MK-4), a key isoform stored in extrahepatic tissues. apexbt.comdoaj.org
Conversion of 2-Methyl-1,4-naphthoquinone to Menaquinone-4 (MK-4)
Research has firmly established that 2-methyl-1,4-naphthoquinone (menadione) is a central intermediate in the body's synthesis of menaquinone-4 (MK-4). thomassci.comlookchem.com Studies using deuterium-labeled phylloquinone (vitamin K1) demonstrated that its side chain is cleaved to form labeled menadione (B1676200), which is then converted into MK-4. apexbt.comthomassci.com This process involves the removal of the phytyl side chain from phylloquinone to release the 2-methyl-1,4-naphthoquinone core, which is then utilized for MK-4 synthesis. apexbt.comnih.govnih.gov
The use of deuterated menadione itself, such as 2-Methyl-1,4-naphthoquinone-d8 (MD-d8), has provided direct evidence for this pathway. researchgate.net When introduced into research models, the deuterated naphthoquinone ring is incorporated into the resulting MK-4 molecule (becoming MK-4-d7), confirming that menadione serves as a direct precursor. doaj.orgsigmaaldrich.com This conversion is not a simple addition but a specific enzymatic process where a geranylgeranyl side chain is attached to the menadione backbone. nih.govselleckchem.com
Interactive Table: Key Findings in MK-4 Conversion Studies
| Labeled Precursor Used | Key Finding | Research Model | Citation |
| Deuterium-labeled Phylloquinone (PK-d) | Confirmed side-chain removal to form an intermediate (menadione) before conversion to MK-4. | Fischer 344 Rats | apexbt.com |
| Phylloquinone-d7 (PK-d7) | Demonstrated that menadione is released from phylloquinone in the intestine and circulates as a precursor for tissue MK-4. | Rats, IEC-6 cells | thomassci.com |
| Menadione-d8 (MD-d8) | Showed direct conversion to MK-4-d7, confirming menadione as a direct precursor. | Sf9 insect cells, MG-63 human cells | sigmaaldrich.comselleckchem.com |
| Deuterium-labeled Vitamin K derivatives | Conversion to MK-4-d7 was inhibited by silencing the UBIAD1 gene. | Human cells, Insect cells | doaj.orgembopress.org |
Role of Specific Enzymes (e.g., UBIAD1) in Deuterated Naphthoquinone Metabolism in Cellular and Subcellular Systems
The primary enzyme responsible for the conversion of menadione to MK-4 has been identified as UbiA prenyltransferase domain-containing protein 1 (UBIAD1). nih.govnih.govresearchgate.netsciencepublishinggroup.com This enzyme, located in the endoplasmic reticulum, catalyzes the crucial prenylation step: the attachment of a geranylgeranyl pyrophosphate (GGPP) side chain to the menadione nucleus to form MK-4. nih.govsigmaaldrich.comselleckchem.com
Studies using cellular and subcellular systems have solidified the role of UBIAD1. In human cell lines, silencing the UBIAD1 gene with short interfering RNA (siRNA) was shown to inhibit the conversion of deuterium-labeled vitamin K precursors into deuterated MK-4 (MK-4-d7). doaj.orgembopress.org Conversely, overexpressing UBIAD1 in insect (Sf9) or human osteoblast-like (MG-63) cells enhanced the conversion of K3-d8 (a deuterated menadione) into MK-4-d7. sigmaaldrich.com Further enzymatic studies with microsomal fractions from cells expressing UBIAD1 demonstrated that this conversion is dependent on the presence of a reducing agent (like DTT) and the side-chain substrate, GGPP. selleckchem.com These findings unequivocally identify UBIAD1 as the key MK-4 biosynthetic enzyme. researchgate.netsigmaaldrich.comembopress.org
Interactive Table: UBIAD1 Function in Deuterated Naphthoquinone Metabolism
| Experimental Condition | Observation | Implication | Citation |
| UBIAD1 gene silenced via siRNA | Conversion of deuterated vitamin K to MK-4-d7 was strongly decreased. | UBIAD1 is essential for MK-4 synthesis. | sigmaaldrich.comembopress.org |
| UBIAD1 gene overexpressed in cells | Conversion of K3-d8 to MK-4-d7 was significantly increased. | UBIAD1 directly catalyzes MK-4 synthesis. | sigmaaldrich.com |
| Microsomes from UBIAD1-expressing cells | Synthesized MK-4-d7 from MD-d8 in the presence of GGPP. | Confirms UBIAD1's role as a prenyltransferase. | selleckchem.com |
| UBIAD1 deletion mutant | Minimal conversion of MD-d8 to MK-4-d7. | The conserved domain of UBIAD1 is critical for its enzymatic activity. | selleckchem.com |
Investigations of Molecular Interactions and Biochemical Roles
Beyond its role as a vitamin K precursor, 2-methyl-1,4-naphthoquinone engages in several molecular interactions that influence cellular function, often through mechanisms involving oxidative stress and enzyme inhibition.
Studies on Phosphatase Inhibition Mechanisms
2-Methyl-1,4-naphthoquinone (menadione) is recognized as an inhibitor of protein tyrosine phosphatases (PTPs). thomassci.comsigmaaldrich.comnih.gov These enzymes are crucial regulators of cellular signaling pathways. The primary mechanism of inhibition involves menadione's ability to undergo redox cycling, which generates reactive oxygen species (ROS). nih.govresearchgate.net PTPs are particularly vulnerable to oxidation due to a highly reactive cysteine residue in their active site. nih.gov ROS generated by menadione can oxidize this critical cysteine, leading to the inactivation of the phosphatase. nih.govresearchgate.net This has been observed in studies where menadione treatment led to the inactivation of PTPs responsible for dephosphorylating and downregulating the epidermal growth factor receptor (EGFR), thereby prolonging its signaling activity. nih.gov While oxidative modification is a key mechanism, evidence also suggests that naphthoquinones can inhibit phosphatases through non-oxidative, direct interactions with the enzyme's active site. nih.gov
Inhibition of Mitochondrial DNA Polymerase Gamma (pol γ)
Research has identified 2-methyl-1,4-naphthoquinone as a direct inhibitor of mitochondrial DNA polymerase gamma (pol γ), the sole enzyme responsible for the replication and repair of mitochondrial DNA (mtDNA). apexbt.comthomassci.comselleckchem.comnih.gov Studies have reported that menadione inhibits pol γ with an IC50 value of approximately 6 μM. apexbt.com This inhibition disrupts the maintenance of the mitochondrial genome. apexbt.comnih.gov
Redox Cycling and Reactive Oxygen Species (ROS) Generation in Research Models
A defining characteristic of 2-methyl-1,4-naphthoquinone is its capacity to undergo redox cycling, a process that generates significant amounts of reactive oxygen species (ROS). researchgate.netcaltagmedsystems.co.ukt3db.ca This cycle involves the enzymatic one- or two-electron reduction of the quinone to a semiquinone radical or a hydroquinone (B1673460). researchgate.nett3db.ca These reduced forms can then be rapidly auto-oxidized by molecular oxygen, regenerating the parent quinone and producing superoxide (B77818) radicals (O₂•−) in the process. t3db.ca The superoxide can be further converted to other ROS, such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). t3db.ca
This futile cycling has been extensively documented in various research models, particularly in mitochondria, where menadione can be reduced by several NAD(P)H-dependent reductases. caltagmedsystems.co.uk The resulting ROS production leads to a state of oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA. sciencepublishinggroup.comnih.govt3db.ca This ROS-mediated damage is a primary mechanism behind menadione's cytotoxic effects and its ability to trigger apoptotic cell death. researchgate.net
Mitochondrial Electron Transport Chain (ETC) Interference Mechanisms
2-Methyl-1,4-naphthoquinone, also known as menadione, and its derivatives are recognized for their ability to interfere with the mitochondrial electron transport chain (ETC). Studies have shown that these compounds can act as inhibitors of key enzyme complexes within the ETC. Specifically, the NADH-oxidase system (Complex I) has been identified as a primary site of inhibition, proving more sensitive to these quinones than the succinoxidase system (Complex II). nih.gov The interaction of 2-methyl-1,4-naphthoquinone with mitochondria leads to several observable effects, including the depletion of sulfhydryl groups, an increase in cyanide-insensitive respiration (often termed respiratory bursts), and the induction of significant mitochondrial swelling. nih.gov
The mechanism of toxicity for naphthoquinones like 2-methyl-1,4-naphthoquinone is linked to their capacity for redox cycling and their ability to arylate cellular components. nih.gov In isolated hepatocytes, 2-methyl-1,4-naphthoquinone has been shown to cause depolarization of the mitochondrial membrane potential, an event preceding cell death. nih.gov This depolarization is a key indicator of mitochondrial dysfunction. Furthermore, the process of redox cycling, where the quinone is reduced to a semiquinone radical and then reoxidized, generates reactive oxygen species (ROS), contributing to cellular stress. nih.govmdpi.com This is supported by the observation of non-stoichiometric NADPH oxidation and oxygen consumption in the presence of 2-methyl-1,4-naphthoquinone in rat liver microsomes. nih.gov
In intact mitochondria, menadione can trigger the oxidation of intramitochondrial pyridine (B92270) nucleotides, lead to cyanide-insensitive oxygen consumption, and cause a temporary decrease in the mitochondrial membrane potential (Δψ). nih.gov When calcium is present within the mitochondria, this menadione-induced oxidation of pyridine nucleotides is coupled with their hydrolysis and results in the release of calcium from the mitochondria. nih.gov This release is primarily mediated by the enzymatic two-electron reduction of menadione to its hydroquinone form. nih.gov
Protein Binding and DNA Interaction Studies
The reactivity of 2-methyl-1,4-naphthoquinone extends to its interaction with cellular macromolecules, including proteins and DNA. Its ability to bind covalently to cellular nucleophiles is a significant aspect of its mechanism of action. nih.gov This reactivity is greater than that of its dimethylated counterpart but less than that of 1,4-naphthoquinone (B94277). nih.gov
Molecular docking studies have explored the binding affinity of 2-methyl-1,4-naphthoquinone with various proteins. One such study identified a high binding affinity with the breast cancer-related protein 1M17, suggesting potential for pharmacological applications. researchgate.net In the context of Photosystem I (PS I), deuterated 2-methyl-1,4-naphthoquinone-d8 has been used to study protein-cofactor interactions. These studies indicate that only one of the carbonyl groups of the quinone is hydrogen-bonded to the protein. capes.gov.br The alkyl side chain of the substituted naphthoquinone occupies the space normally taken by the methyl group of the native phylloquinone. capes.gov.br
Regarding DNA interactions, studies have shown that 2-methyl-1,4-naphthoquinone can induce DNA damage. This is evidenced by the accumulation of DNA strand breaks and oxidative DNA base damage in human keratinocytes. nih.gov The photoreaction of menadione with DNA in aqueous solutions leads to the formation of crosslinks. nih.gov Laser flash photolysis experiments have indicated that the triplet state of the quinone reacts with DNA through a one-electron oxidation of the DNA bases, resulting in the formation of the quinone's radical anion. nih.gov Furthermore, some naphthoquinone derivatives have been shown to induce DNA damage by increasing the phosphorylation of histone H2Ax, a marker for double-stranded DNA breaks, which can subsequently trigger apoptosis. nih.gov
The interaction of 2-methyl-1,4-naphthoquinone with cellular components is summarized in the table below.
| Cellular Component | Interaction/Effect | Research Finding |
| Mitochondrial ETC | Inhibition of Complex I (NADH-oxidase) | More sensitive to inhibition than Complex II. nih.gov |
| Mitochondrial membrane depolarization | Observed in isolated hepatocytes leading to cell death. nih.gov | |
| Redox cycling | Leads to generation of reactive oxygen species (ROS). nih.govmdpi.com | |
| Proteins | Covalent binding to nucleophiles | Reactivity is intermediate among related naphthoquinones. nih.gov |
| High binding affinity to 1M17 protein | Suggests potential as a breast cancer agent. researchgate.net | |
| Hydrogen bonding in Photosystem I | Only one carbonyl group is involved in H-bonding. capes.gov.br | |
| DNA | Induction of strand breaks and base damage | Observed in human keratinocytes. nih.gov |
| Formation of crosslinks | Occurs upon photoreaction with DNA. nih.gov | |
| Induction of double-strand breaks | Indicated by increased histone H2Ax phosphorylation. nih.gov |
Mechanistic Studies of Cellular Responses in Model Systems (e.g., Cell Lines)
2-Methyl-1,4-naphthoquinone and its analogs are known to induce cell death in various cancer cell lines through multiple mechanisms, with apoptosis being a primary pathway. nih.gov The induction of apoptosis is characterized by morphological changes, cell cycle arrest, and the activation of caspases. nih.gov For instance, in human promyeloid leukemic HL-60 cells, a naphthoquinone analog induced apoptosis, as evidenced by DNA fragmentation and the cleavage of poly ADP ribose polymerase (PARP). koreascience.kr This process was associated with an upregulation of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-xL. koreascience.kr Similarly, another naphthoquinone derivative, plumbagin (B1678898), was found to induce apoptosis in multiple myeloma cells by downregulating the expression of STAT3-regulated genes like cyclin D1 and Bcl-xL, activating caspase-3, and causing PARP cleavage. nih.gov
In addition to apoptosis, autophagy has been identified as another mechanism of cell death induced by naphthoquinone derivatives. mdpi.com Autophagy is a cellular process of degradation and recycling. medchemexpress.com Studies on prostate cancer cells have shown that plumbagin can promote both apoptosis and autophagy through the Sirt1 and PI3K/Akt/mTOR-mediated pathways. researchgate.net In A549 lung cancer cells, a series of novel 2-amino-1,4-naphthoquinone derivatives were found to induce cell death primarily through autophagy, which was linked to the regulation of LC3 proteins. mdpi.com
The table below summarizes the key mechanisms of cell death induced by 2-methyl-1,4-naphthoquinone and its derivatives in different cell lines.
| Cell Line | Compound | Mechanism of Cell Death | Key Molecular Events |
| HL-60 (Human promyeloid leukemia) | Naphthoquinone analog | Apoptosis | DNA fragmentation, PARP cleavage, Bax upregulation, Bcl-xL downregulation. koreascience.kr |
| Multiple Myeloma | Plumbagin | Apoptosis | STAT3 inhibition, Cyclin D1 & Bcl-xL downregulation, Caspase-3 activation, PARP cleavage. nih.gov |
| A549 (Human lung adenocarcinoma) | 2-amino-1,4-naphthoquinone derivatives | Autophagy | Regulation of LC3 proteins, activation of EGFR signaling. mdpi.com |
| Prostate Cancer (PC-3 and DU145) | Plumbagin | Apoptosis and Autophagy | Modulation of Sirt1 and PI3K/Akt/mTOR pathways. researchgate.net |
Modulation of Cellular Signaling Pathways (e.g., ERK2, EGFR)
2-Methyl-1,4-naphthoquinone (menadione) and related compounds exert their cellular effects by modulating various signaling pathways. A key target is the epidermal growth factor receptor (EGFR) signaling cascade. In WB-F344 rat liver epithelial cells, menadione was found to decrease gap-junctional intercellular communication by activating the EGFR/Extracellular Signal-regulated Kinase (ERK) cascade. researchgate.net Similarly, in HaCaT human keratinocytes, menadione and other cytotoxic naphthoquinones strongly induced the phosphorylation of both EGFR and the related ErbB2 receptor tyrosine kinase. nih.gov This activation of EGFR by menadione was partially dependent on the generation of reactive oxygen species (ROS). nih.gov
Further studies have shown that the activation of EGFR and ErbB2 by naphthoquinones correlates with their ability to generate superoxide and deplete glutathione. mdpi.com This stimulation of receptor tyrosine kinases leads to the activation of downstream signaling pathways, including the mitogen-activated protein kinases (MAPKs). mdpi.com For instance, 2-methoxy-1,4-naphthoquinone (B1202248) was reported to induce apoptosis in A549 lung adenocarcinoma cells by triggering the JNK and p38 MAPK signaling pathways through oxidative DNA damage. researchgate.net
Interestingly, some naphthoquinone derivatives can also inhibit EGFR signaling. Furano-1,2-naphthoquinone, for example, was shown to suppress EGFR phosphorylation in A549 cells, leading to G2/M cell cycle arrest and apoptosis. nih.gov In another study, novel 2-amino-1,4-naphthoquinone derivatives were found to induce autophagy in A549 cells by promoting the recycling of EGFR and activating the EGFR signaling pathway. mdpi.com
The table below provides an overview of the modulation of cellular signaling pathways by 2-methyl-1,4-naphthoquinone and its derivatives.
| Cell Line | Compound | Signaling Pathway | Effect |
| WB-F344 (Rat liver epithelial) | Menadione | EGFR/ERK Cascade | Activation, leading to decreased gap-junctional communication. researchgate.net |
| HaCaT (Human keratinocytes) | Menadione | EGFR and ErbB2 | Strong phosphorylation (activation). nih.gov |
| A549 (Human lung adenocarcinoma) | 2-Methoxy-1,4-naphthoquinone | JNK and p38 MAPK | Activation, leading to apoptosis. researchgate.net |
| A549 (Human lung adenocarcinoma) | Furano-1,2-naphthoquinone | EGFR Signaling | Suppression of phosphorylation, leading to cell cycle arrest and apoptosis. nih.gov |
| A549 (Human lung adenocarcinoma) | 2-Amino-1,4-naphthoquinone derivatives | EGFR Signaling | Activation through receptor recycling, leading to autophagy. mdpi.com |
Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation
Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken or formed in the rate-limiting step of a reaction. gmu.edu This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes, such as replacing hydrogen (H) with deuterium (B1214612) (D). libretexts.org The KIE is expressed as the ratio of the rate constants (kH/kD). gmu.edu
In the context of naphthoquinones, KIE studies have been employed to understand their reaction mechanisms. For example, a primary hydrogen-deuterium isotope effect has been observed at the single-molecule level during the reaction of a quinone with a thiol. researchgate.net This study, which involved the reductive 1,4-Michael addition, allowed for the detection of the isotope effect during the prototropic rearrangement of an initial adduct. researchgate.net The ability to observe individual reaction intermediates at the single-molecule level provides a distinct advantage over ensemble measurements, as it allows for the measurement of an isotope effect even if the step involved is not rate-limiting. researchgate.net
While specific KIE studies focusing solely on 2-methyl-1,4-naphthoquinone-d8 are not extensively detailed in the provided search results, the principles of KIE can be applied to understand its reactivity. For instance, the deuteration of the methyl group and the naphthoquinone ring in 2-methyl-1,4-naphthoquinone-d8 would allow for the investigation of reactions involving C-H bond cleavage at these positions. A significant kH/kD value (greater than 1) would indicate that a C-H bond at the isotopically labeled position is broken in the rate-determining step. gmu.edu This information is crucial for understanding the mechanisms of its biological activities, such as its interaction with enzymes or its role in redox cycling.
The use of fully deuterated 2-methyl-1,4-naphthoquinone-d8 in transient EPR studies of Photosystem I has provided insights into the orientation and interactions of the quinone within its binding site, demonstrating the utility of isotopic labeling in mechanistic studies. capes.gov.brresearchgate.net
Applications of Deuterated Naphthoquinones As Research Tools
Quantitative Analysis in Complex Biological Matrices for Research Purposes
One of the most widespread applications of 2-Methyl-1,4-naphthoquinone-d8, also known as Vitamin K3-d8 or menadione-d8, is its use as an internal standard for the quantitative analysis of its non-deuterated counterpart, menadione (B1676200), and other vitamin K analogs in complex biological matrices. ebi.ac.uklgcstandards.comalfa-chemistry.com The nearly identical chemical and physical properties of the deuterated and non-deuterated forms ensure they behave similarly during sample extraction, purification, and ionization in mass spectrometry. However, their mass difference allows for their distinct detection. This is crucial for correcting for any loss of analyte during sample preparation and for variations in instrument response, thereby enabling highly accurate and precise quantification.
The use of deuterated internal standards is a cornerstone of the stable isotope dilution method, which is considered a gold-standard for quantitative analysis. nih.gov In this method, a known amount of the deuterated standard (e.g., 2-Methyl-1,4-naphthoquinone-d8) is added to the biological sample (such as plasma, urine, or cell culture extracts) at the beginning of the analytical workflow. nih.govresearchgate.net The ratio of the endogenous, non-deuterated analyte to the deuterated internal standard is then measured by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This ratio remains constant throughout the analytical process, allowing for the precise calculation of the initial concentration of the analyte in the sample.
Research has demonstrated the successful application of this methodology in various contexts. For instance, a pseudo multiple reaction monitoring (MRM) based LC-MS/MS method has been developed for the determination of menadione in urine, rat plasma, and cultured cells, utilizing its deuterated form as an internal standard. nih.govresearchgate.net This approach overcomes the challenges associated with the low molecular weight of menadione and its tendency not to produce stable fragments suitable for conventional MRM. nih.gov The table below summarizes the analytical parameters from a study that developed a method for menadione quantification using a deuterated internal standard.
| Analytical Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) in Plasma | 0.05 ng/mL | researchgate.net |
| Lower Limit of Quantification (LLOQ) in Urine | 0.05 ng/mL | researchgate.net |
| Inter-assay Coefficient of Variation (CV) | 5.4 - 8.2% | researchgate.net |
| Recovery | 90.5 - 109.6% | researchgate.net |
These data highlight the sensitivity, precision, and accuracy of methods employing 2-Methyl-1,4-naphthoquinone-d8 as an internal standard for the quantification of menadione in biological samples.
Metabolic Tracing and Flux Analysis in Cell Cultures and in vitro Systems
Deuterated compounds like 2-Methyl-1,4-naphthoquinone-d8 are instrumental in metabolic tracing studies, which aim to elucidate the pathways and transformations of molecules within a biological system. By introducing a labeled compound into a cell culture or an in vitro system, researchers can track the appearance of the label in downstream metabolites, thereby mapping out metabolic routes and identifying key intermediates.
A significant area of research where 2-Methyl-1,4-naphthoquinone-d8 has been employed is in understanding the metabolism of vitamin K. It has been established that various dietary forms of vitamin K, such as phylloquinone (vitamin K1) and different menaquinones (vitamin K2), can be converted to menaquinone-4 (MK-4) in tissues. researchgate.net Studies using stable isotope-labeled vitamin K forms, including deuterated phylloquinone and 2-Methyl-1,4-naphthoquinone-d8, have been crucial in confirming that menadione is a key intermediate in this conversion process. nih.govresearchgate.netnih.gov
For instance, when deuterium-labeled phylloquinone (PK-d7) is administered, the appearance of deuterium-labeled menadione (MD-d7) and subsequently deuterium-labeled menaquinone-4 (MK-4-d7) can be monitored in various tissues and biofluids. nih.gov Similarly, administering 2-Methyl-1,4-naphthoquinone-d8 (K3-d8) directly allows researchers to study its conversion to MK-4-d7. These studies have shown that the conversion of phylloquinone to menadione likely occurs in the intestine, and the circulating menadione is then taken up by various tissues and converted to MK-4. nih.govnih.govopen.ac.uk
The following table presents findings from a study that investigated the conversion of different deuterated vitamin K forms to deuterium-labeled MK-4 in mice, demonstrating the utility of these tracers in metabolic research.
| Deuterated Precursor Administered | Labeled Metabolite Detected | Tissue/Fluid | Reference |
| Phylloquinone-d7 (PK-d7) | Menaquinone-4-d7 (MK-4-d7) | Cerebrum | |
| 2-Methyl-1,4-naphthoquinone-d8 (K3-d8) | Menaquinone-4-d7 (MK-4-d7) | Cerebrum | |
| Phylloquinone-d7 (PK-d7) | Menadione-d7 (MD-d7) | Serum, Urine | nih.gov |
| 2H8-Menadione | 2H7-Menaquinone-4 (MK-4) | In vitro fermentation with human stool | nih.gov |
While detailed metabolic flux analysis, which provides quantitative rates of metabolic pathways, has been more commonly performed with 13C-labeled substrates, the principles are applicable to deuterium-labeled compounds. The quantitative data obtained from metabolic tracing studies with 2-Methyl-1,4-naphthoquinone-d8, such as the rate of appearance of labeled metabolites, can provide insights into the flux through the vitamin K conversion pathway. nih.gov
Investigation of Enzymatic Reaction Mechanisms
The use of deuterated substrates is a classical technique in enzymology to probe reaction mechanisms. The kinetic isotope effect (KIE), which is a change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes, can provide valuable information about the rate-determining step of an enzymatic reaction. While not extensively reported for 2-Methyl-1,4-naphthoquinone-d8 specifically, the use of deuterated vitamin K analogs has been pivotal in identifying the enzyme responsible for the conversion of menadione to MK-4.
Research has identified the enzyme UbiA prenyltransferase domain-containing 1 (UBIAD1) as the key enzyme that catalyzes the prenylation of menadione to form MK-4. nih.gov This discovery was facilitated by the use of deuterated substrates in cell-based and in vitro enzymatic assays. For example, studies have shown that silencing the UBIAD1 gene in human cells inhibits the conversion of deuterium-labeled vitamin K derivatives into deuterium-labeled MK-4.
Furthermore, in vitro assays using the microsomal fraction of cells expressing recombinant UBIAD1 have demonstrated the direct conversion of 2-Methyl-1,4-naphthoquinone-d8 (K3-d8) to deuterium-labeled MK-4 (MK-4-d7) in the presence of a prenyl donor, geranylgeranyl pyrophosphate (GGPP). These experiments provide conclusive evidence for the role of UBIAD1 in this specific step of vitamin K metabolism.
The following table summarizes the key findings from studies investigating the enzymatic conversion of deuterated vitamin K analogs.
| Experimental System | Deuterated Substrate | Key Finding | Reference |
| Human cells with UBIAD1 gene silencing | 2-Methyl-1,4-naphthoquinone-d8 (K3-d8) | Decreased conversion to MK-4-d7 | |
| Insect cells expressing human UBIAD1 | 2-Methyl-1,4-naphthoquinone-d8 (K3-d8) | Direct conversion to MK-4-d7 | |
| In vitro assay with recombinant human UBIAD1 | Menadione-d3 (MD-d3) | Generation of MK-4 with a deuterated methyl group | nih.gov |
These studies exemplify how deuterated substrates like 2-Methyl-1,4-naphthoquinone-d8 serve as indispensable tools for identifying and characterizing the function of enzymes involved in critical metabolic pathways.
Development of Novel Labeled Probes for Biochemical Research
The development of labeled probes is essential for studying biological interactions and processes. Naphthoquinones, due to their interesting physicochemical and biological properties, have been used as a scaffold for the synthesis of various molecular probes. nih.gov The introduction of a deuterium (B1214612) label into a naphthoquinone structure can provide a means for detection and quantification in biochemical assays, or it can be a component of a more complex probe, for instance, one that also includes a fluorescent reporter group.
While there is extensive literature on the synthesis of naphthoquinone derivatives for various applications, including as fluorescent probes for detecting metal ions or for bio-imaging, the specific use of 2-Methyl-1,4-naphthoquinone-d8 as a starting material for such probes is not widely documented. open.ac.ukbiorxiv.org However, the synthesis of deuterated vitamin K analogs with functional groups that allow for conjugation to other molecules, such as proteins, has been reported. researchgate.net This demonstrates the feasibility of creating more complex labeled probes based on a deuterated naphthoquinone core.
The synthesis of such probes would allow for a variety of research applications. For example, a deuterated and fluorescently tagged naphthoquinone could be used to study its interaction with specific proteins or its localization within cells and tissues, with the deuterium label providing a means for quantification by mass spectrometry and the fluorescent tag allowing for visualization by microscopy. The synthesis of such dual-labeled probes is a common strategy in chemical biology.
The potential for developing novel research tools from deuterated naphthoquinones is significant. The existing knowledge on the synthesis of naphthoquinone derivatives, coupled with the established utility of deuterium labeling, provides a strong foundation for the future creation of sophisticated probes for biochemical research. researchgate.net
Future Research Directions and Emerging Areas for 2 Methyl 1,4 Naphthoquinone D8
Development of Advanced Synthetic Routes for High Isotopic Enrichment and Specific Labeling
The utility of 2-Methyl-1,4-naphthoquinone-d8 is intrinsically linked to the efficiency and precision of its synthesis. Future research will likely focus on developing more advanced synthetic strategies to achieve near-perfect isotopic enrichment. This is crucial for enhancing the accuracy of quantitative analyses by minimizing signal overlap with the non-deuterated analyte.
Current synthetic approaches for naphthoquinones often involve multi-step processes, such as the oxidation of 2-methylnaphthalene (B46627). google.com Innovations may arise from exploring novel catalytic systems, potentially utilizing environmentally friendly oxidants, to improve yield and isotopic purity. google.com Furthermore, methods enabling regioselective deuterium (B1214612) incorporation would be a significant breakthrough. This would allow for the synthesis of d8-VK3 variants with deuterium atoms at specific positions on the naphthoquinone ring or the methyl group. Such specifically labeled compounds would be instrumental in detailed mechanistic studies of metabolic pathways and enzyme-catalyzed reactions.
Strategies like tandem ortho-naphthoquinone-catalyzed aerobic nitrosation followed by C-H functionalization sequences are expanding the toolkit for modifying naphthoquinone structures and could be adapted for isotopic labeling. acs.org Additionally, exploring ring expansion strategies from precursors like 2-arylated 1,3-indandiones could offer new pathways to the core naphthalene (B1677914) structure, potentially facilitating more controlled deuterium incorporation. nih.govacs.org
Exploration of Novel Analytical Applications Beyond Internal Standardization
While 2-Methyl-1,4-naphthoquinone-d8 currently serves as a reliable internal standard for quantifying its non-deuterated counterpart and other related compounds in various matrices, its potential in analytical chemistry is not fully realized. clearsynth.comnih.govmdpi.comasme.org Future investigations could unlock new applications for this and other deuterated compounds.
One emerging area is the use of deuterated standards to correct for matrix effects and variations in analyte recovery in complex analytical techniques like pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS). nih.govmdpi.comresearchgate.net This is particularly relevant for environmental analysis, where sample matrices can be highly variable. nih.govmdpi.comresearchgate.net
Beyond a passive correction role, d8-VK3 could be actively employed as a probe to study analytical processes themselves. For instance, it could be used to investigate ionization efficiencies, fragmentation pathways in mass spectrometry, and chromatographic behaviors. Comparing the analytical characteristics of the deuterated and non-deuterated forms can provide insights into the fundamental principles of these techniques.
| Analytical Technique | Current Application of Deuterated Standards | Potential Future Application of d8-VK3 |
| LC-MS/MS | Internal standard for quantification. clearsynth.com | Probe for studying ionization suppression/enhancement and fragmentation mechanisms. |
| GC-MS | Internal standard for volatile organic analysis. asme.org | Tool for investigating chromatographic isotope effects. |
| Pyrolysis-GC/MS | Correction for variable analyte recovery and matrix effects. nih.govresearchgate.net | Standard for developing and validating new pyrolysis methods for complex polymers. |
Integration of Deuterated Naphthoquinones in Multi-Omics Research
The era of "big data" in biology, characterized by the integration of genomics, proteomics, transcriptomics, and metabolomics (multi-omics), presents a fertile ground for the application of deuterated compounds like 2-Methyl-1,4-naphthoquinone-d8. biostrand.ai The ability to trace the metabolic fate of an isotopically labeled precursor through various interconnected pathways can provide a dynamic view of cellular processes that is unattainable with static measurements.
In metabolomics, d8-VK3 can be used as a tracer to delineate the biosynthesis and catabolism of vitamin K analogs. This is particularly relevant for understanding the conversion of dietary phylloquinone (vitamin K1) to menaquinone-4 (MK-4), a process that is crucial for bone health. nih.govnih.gov By administering d8-VK3 and analyzing the resulting deuterated metabolites, researchers can map the enzymatic steps and tissue-specific conversion rates. nih.gov
This approach can be extended to multi-omics studies to correlate changes in the metabolome with alterations in gene and protein expression. biostrand.ai For example, identifying the enzymes responsible for d8-VK3 metabolism could be followed by transcriptomic and proteomic analyses to see how their expression is regulated under different physiological conditions. This integrated approach can help to build comprehensive models of cellular metabolism and its regulation. universiteitleiden.nllogosbio.com
Investigating Mechanistic Roles in Underexplored Biochemical Pathways
The biological functions of vitamin K extend beyond its well-established role in blood coagulation. Menaquinones, including the metabolite derived from menadione (B1676200), are implicated in diverse processes such as bone metabolism and neuronal function. nih.govacs.org Deuterated analogs like 2-Methyl-1,4-naphthoquinone-d8 are powerful tools for dissecting the mechanisms underlying these less-explored activities. researchgate.net
By using d8-VK3 in cell culture or animal models, researchers can trace its uptake, distribution, and conversion to other bioactive forms. nih.gov This can help to identify novel protein targets and signaling pathways that are modulated by vitamin K analogs. For instance, recent studies have suggested that menaquinones may play a role in activating specific receptors in the brain, and d8-VK3 could be used to confirm these interactions and elucidate the downstream signaling events. acs.org
Furthermore, the kinetic isotope effect, where the presence of deuterium can slow down a chemical reaction, can be exploited to probe enzyme mechanisms. By comparing the rate of a reaction with d8-VK3 versus the non-deuterated compound, it is possible to determine if the breaking of a carbon-hydrogen bond at a deuterated position is a rate-limiting step of the enzymatic process.
Rational Design of New Naphthoquinone Derivatives for Targeted Research Investigations
The naphthoquinone scaffold is a versatile platform for the development of new chemical entities with a wide range of biological activities, including anticancer and antifungal properties. nih.govnih.govtandfonline.com Insights gained from studies using 2-Methyl-1,4-naphthoquinone-d8 can inform the rational design of novel naphthoquinone derivatives for specific research purposes.
For example, if a particular metabolite of d8-VK3 is found to be highly active in a specific biochemical pathway, chemists can synthesize derivatives that mimic this metabolite or are more readily converted to it. This can lead to the development of more potent and selective research tools. The synthesis of novel naphthoquinone-based hybrids and derivatives is an active area of research, with various strategies being employed to modify the core structure and introduce new functionalities. nih.govtandfonline.comresearchgate.netscielo.org.co
By understanding the structure-activity relationships through studies with deuterated analogs, researchers can design new compounds with enhanced properties, such as improved cell permeability, increased stability, or targeted delivery to specific tissues or organelles. The synthesis of novel pyranonaphthoquinones and spiro-naphthoquinones demonstrates the chemical tractability of this compound class for creating structurally diverse molecules. nih.govacs.orgacs.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 2-Methyl-1,4-naphthoquinone-d8?
- Answer : The synthesis of deuterated naphthoquinones like 2-Methyl-1,4-naphthoquinone-d8 typically involves isotopic exchange or deuterium incorporation during precursor synthesis. Characterization should include nuclear magnetic resonance (NMR) to confirm deuterium substitution (≥98 atom % D), mass spectrometry for molecular weight verification (180.23 g/mol), and high-performance liquid chromatography (HPLC) for purity assessment. Stability testing under recommended storage conditions (e.g., inert atmosphere, low temperature) is critical, with reanalysis after three years to ensure chemical integrity .
Q. How does the isotopic labeling (deuterium) affect the physicochemical properties of 2-Methyl-1,4-naphthoquinone-d8 compared to its non-deuterated analog?
- Answer : Deuterium labeling minimally alters electronic properties but can influence reaction kinetics (kinetic isotope effects) and metabolic stability. For example, deuterated compounds may exhibit slower oxidative metabolism in vivo due to stronger C-D bonds. Spectroscopic techniques like UV-Vis and fluorescence spectroscopy can detect subtle shifts in n→π* transitions, as solvent polarity and hydrogen bonding affect excited-state stabilization .
Q. What analytical techniques are most effective for quantifying 2-Methyl-1,4-naphthoquinone-d8 in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards ensures specificity and accuracy. Surface-enhanced Raman spectroscopy (SERS) is also useful for studying molecular orientation on substrates (e.g., "flat-on" adsorption on silver surfaces) and host-guest interactions with macrocycles like calix[8]arene .
Advanced Research Questions
Q. How do the redox properties of 2-Methyl-1,4-naphthoquinone-d8 influence its bioreductive activation in antitumor applications?
- Answer : The quinone moiety undergoes two-electron reduction to form dihydronaphthoquinones in vivo, bypassing redox cycling and minimizing oxidative stress. This contrasts with in vitro one-electron pathways that generate reactive oxygen species (ROS). Antitumor activity correlates with substituent leaving groups (e.g., mesylates, tosylates), which facilitate quinone methide formation for DNA alkylation. Metabolic studies in mice show glucuronidation and sulfation as dominant detoxification routes .
Q. What experimental strategies resolve contradictions between in vitro redox cycling data and in vivo metabolic pathways for deuterated naphthoquinones?
- Answer : Integrate transcriptomic and metabonomic analyses to assess redox stress markers (e.g., GSSG/GSH ratios, 8-oxo-dG levels) and metabolic disruption (e.g., lactate accumulation). For 2-Methyl-1,4-naphthoquinone-d8, liver transcriptomics revealed no redox stress in vivo despite in vitro ROS generation, suggesting oxidative metabolism impairment as a primary toxicity mechanism .
Q. How can structure-activity relationships (SARs) guide the design of 2-Methyl-1,4-naphthoquinone-d8 derivatives with enhanced bioactivity?
- Answer : SAR studies indicate that electron-donating groups (e.g., -NH2, -OCH3) at the 2-/3-positions enhance hydrogen bonding and molecular interactions. For example, 2-amino derivatives show potent cytotoxicity via nucleophilic attack at C3. Computational modeling (e.g., DFT for redox potentials) and high-throughput screening of hybrid analogs (e.g., podophyllotoxin-naphthoquinone conjugates) can prioritize candidates .
Q. What role do solvent polarity and host-guest interactions play in modulating the spectroscopic behavior of 2-Methyl-1,4-naphthoquinone-d8?
- Answer : Polar protic solvents stabilize the singlet excited state via hydrogen bonding, while polar aprotic solvents rely on dipole-dipole interactions. Inclusion complexes with calix[8]arene alter absorption/fluorescence spectra, with association constants (Kassoc) quantifying binding affinity. These interactions are critical for drug delivery systems targeting hydrophobic environments .
Methodological Considerations
- Synthetic Optimization : Microwave-assisted multicomponent reactions improve yield and reduce reaction times but may limit substituent diversity (e.g., hydroxy/heterocyclic groups). Chemoenzymatic approaches offer greener alternatives .
- Data Validation : Cross-validate redox activity using cyclic voltammetry and in vitro/in vivo correlation studies to address metabolic discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
